molecular formula C11H16N2 B3107535 (2R,3R)-2-phenylpiperidin-3-amine CAS No. 161167-79-9

(2R,3R)-2-phenylpiperidin-3-amine

Cat. No. B3107535
CAS RN: 161167-79-9
M. Wt: 176.26 g/mol
InChI Key: GFMAFYNUQDLPBP-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-2-phenylpiperidin-3-amine is a chemical compound that is widely used in scientific research. It is a chiral compound that exists in two enantiomeric forms, (R)- and (S)-2-phenylpiperidin-3-amine. The (R)-enantiomer is the active form and has been found to have a range of biological activities, including as a ligand for various receptors in the central nervous system.

Scientific Research Applications

Catalytic Synthesis

The compound (2R,3R)-2-phenylpiperidin-3-amine has been utilized in catalytic synthesis processes. For example, Fujita et al. (2004) developed an efficient method for the N-heterocyclization of primary amines with diols, catalyzed by a CpIr complex. This method included the synthesis of various cyclic amines, including (2R,3R)-2-phenylpiperidine, and emphasized the formation of only water as a byproduct, highlighting its environmental friendliness (Fujita, Fujii, & Yamaguchi, 2004).

Chiral Catalysis

The compound has also been used in the context of chiral catalysis. Vidal-Ferran et al. (1998) explored enantiomerically pure (2S,3S)-2,3-epoxy-3-phenylpropanol, which was anchored to resins and used in the enantioselective addition of diethylzinc to benzaldehyde. This study showcased the utility of compounds structurally similar to (2R,3R)-2-phenylpiperidin-3-amine in asymmetric synthesis, which is crucial in the production of enantiomerically pure pharmaceuticals (Vidal‐Ferran et al., 1998).

Synthesis of Hydroxypipecolic Acid

Kim et al. (2006) demonstrated an efficient synthesis of (2S,3S)-3-hydroxypipecolic acid and (2R,3S)-2-hydroxymethylpiperidin-3-ol from p-anisaldehyde. This process involved the regioselective and diastereoselective introduction of an N-protected amine group, showcasing the versatility of piperidine derivatives in synthetic chemistry (Kim, Ji, & Jung, 2006).

Anti-inflammatory Research

Hicks et al. (1979) synthesized a number of amines based on the phenylpiperidine nucleus, including derivatives structurally related to (2R,3R)-2-phenylpiperidin-3-amine, and evaluated their activities in the rat paw carrageenan test for anti-inflammatory properties. Some of these amines displayed activities comparable to phenylbutazone, a well-known anti-inflammatory drug (Hicks, Smith, Williamson, & Day, 1979).

properties

IUPAC Name

(2R,3R)-2-phenylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8,12H2/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMAFYNUQDLPBP-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](NC1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-2-phenylpiperidin-3-amine

Synthesis routes and methods I

Procedure details

First, a carboxyl group of a 2-phenylnicotinic acid derivative is amidated and applied to Hofmann's reaction. Then, the resulting 2-phenyl-3-aminopyridine derivative is reduced to produce a 2-phenyl-3-aminopiperidine derivative, and further subjecting the resulting compound to acylation or alkylation, if desired.
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Synthesis routes and methods II

Procedure details

A 500 ml Parr bottle was charged with 5 grams of 5% platinum/carbon (50% water wet), 5 grams (0.0293 mol.) 3-amino-2-phenylpyridine (1 equivalent), 75 ml of water (15 vol.) and 25 ml of concentrated hydrochloric acid (5 vol.). The reaction was hydrogenated (maintaining the hydrogen pressure between 36 psi and 50 psi) until high pressure liquid chromatography (HPLC) indicated complete reaction. The catalyst was removed by filtration and the pH of the filtrate was adjusted from 0 to a stable 11.2 using 25% sodium hydroxide (NaOH). The aqueous layer was extracted twice with 50 ml of methylene chloride (CH2Cl2). The organic extracts were combined, dried with magnesium sulfate (MgSO4) and the filtrate was atmospherically distilled to an oil, 4.34 grams (84.1%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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